molecular formula C15H20N2O2 B13879585 1-Tert-butyl-2-propan-2-ylbenzimidazole-5-carboxylic acid

1-Tert-butyl-2-propan-2-ylbenzimidazole-5-carboxylic acid

Cat. No.: B13879585
M. Wt: 260.33 g/mol
InChI Key: IDAPWNGYAJQWHU-UHFFFAOYSA-N
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Description

1-Tert-butyl-2-propan-2-ylbenzimidazole-5-carboxylic acid is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring.

Preparation Methods

The synthesis of 1-Tert-butyl-2-propan-2-ylbenzimidazole-5-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

1-Tert-butyl-2-propan-2-ylbenzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imine or enamine derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Tert-butyl-2-propan-2-ylbenzimidazole-5-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Tert-butyl-2-propan-2-ylbenzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. It may also modulate receptor activity by binding to receptor sites, altering the signaling pathways involved. The exact mechanism of action depends on the specific biological target and the context in which the compound is used .

Comparison with Similar Compounds

1-Tert-butyl-2-propan-2-ylbenzimidazole-5-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

1-tert-butyl-2-propan-2-ylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C15H20N2O2/c1-9(2)13-16-11-8-10(14(18)19)6-7-12(11)17(13)15(3,4)5/h6-9H,1-5H3,(H,18,19)

InChI Key

IDAPWNGYAJQWHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1C(C)(C)C)C=CC(=C2)C(=O)O

Origin of Product

United States

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